
FX-11
Vue d'ensemble
Description
FX11 est un inhibiteur puissant, sélectif, réversible et compétitif de la lactate déshydrogénase A (LDHA). Il a une valeur de Ki de 8 μM et est connu pour réduire les niveaux d’ATP, induire le stress oxydatif et promouvoir la production d’espèces réactives de l’oxygène (ROS), conduisant à la mort cellulaire. FX11 a montré une activité antitumorale significative dans les xénogreffes de lymphome et de cancer du pancréas .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de FX11 implique plusieurs étapes, notamment la préparation d’intermédiaires et les réactions de couplage finales. Les voies de synthèse détaillées et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. il est connu que le composé est synthétisé par une série de réactions organiques impliquant des réactifs et des catalyseurs spécifiques .
Méthodes de production industrielle
La production industrielle de FX11 suit les protocoles standard pour la synthèse d’inhibiteurs de petites molécules. Cela implique la synthèse organique à grande échelle, la purification et les processus de contrôle qualité pour garantir la pureté et l’efficacité du composé. Les méthodes de production sont optimisées pour la capacité d’adaptation et la rentabilité .
Analyse Des Réactions Chimiques
Types de réactions
FX11 subit principalement des réactions typiques des composés organiques, notamment :
Oxydation : FX11 peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir FX11 en formes réduites.
Substitution : FX11 peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.
Substitution : Divers nucléophiles et électrophiles dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de FX11 .
Applications de la recherche scientifique
FX11 a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier les voies métaboliques et l’inhibition enzymatique.
Biologie : Investigué pour ses effets sur le métabolisme cellulaire et le stress oxydatif.
Médecine : Exploré pour son potentiel en tant qu’agent antitumoral dans la recherche sur le cancer.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et la découverte de médicaments
Applications De Recherche Scientifique
Cancer Therapy
Mechanism of Action:
FX-11 inhibits LDHA, leading to a reduction in lactate production and a shift in cellular metabolism from aerobic glycolysis to oxidative phosphorylation. This metabolic reprogramming can induce apoptosis (programmed cell death) in cancer cells.
Case Studies:
- Melanoma: In studies involving melanoma cell lines (e.g., 624Mel and Wm3248), this compound was shown to significantly inhibit cell growth. Notably, it increased both oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicating its role as a mitochondrial uncoupler rather than a traditional LDHA inhibitor .
- Neuroblastoma: this compound effectively blocked aerobic glycolysis in neuroblastoma cell lines, leading to decreased lactate production and cell cycle arrest. Treatment with this compound resulted in significant apoptosis in MYCN-amplified neuroblastoma cells, demonstrating its potential as an anti-cancer agent .
Data Table: Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Lactate Production Inhibition (%) | Apoptosis Induction (%) |
---|---|---|---|
624Mel | 20 | 80 | 60 |
Wm3248 | 25 | 75 | 55 |
BE(2)-C | 10 | 32 | 70 |
SK-N-AS | 10 | 89 | 80 |
Infectious Disease Research
Mycobacterium tuberculosis:
this compound has also been investigated for its effects on Mycobacterium tuberculosis. While it did not significantly inhibit bacterial growth in vitro under aerobic conditions, it modestly reduced pulmonary bacterial burden in C57BL/6J mice models . This suggests potential applications in enhancing the efficacy of existing tuberculosis treatments.
Mechanistic Insights
This compound's ability to alter metabolic pathways extends beyond mere inhibition of LDHA. Its action leads to:
Mécanisme D'action
FX11 exerce ses effets en inhibant la lactate déshydrogénase A (LDHA), une enzyme impliquée dans la conversion du pyruvate en lactate. En inhibant la LDHA, FX11 réduit les niveaux d’ATP, induit le stress oxydatif et favorise la production de ROS, conduisant à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui dépendent fortement de la glycolyse pour la production d’énergie .
Comparaison Avec Des Composés Similaires
Composés similaires
Gossypol : Un autre inhibiteur de la LDHA avec une activité antitumorale.
Oxamate : Un analogue du pyruvate qui inhibe la LDHA.
Galloflavine : Un inhibiteur non compétitif de la LDHA.
Unicité de FX11
FX11 est unique en raison de sa forte sélectivité et de sa puissance en tant qu’inhibiteur de la LDHA. Il a montré une activité antitumorale significative dans les modèles précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur en thérapie anticancéreuse .
Activité Biologique
FX-11 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme involved in the process of aerobic glycolysis. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly neuroblastoma, due to its ability to inhibit tumor growth and induce apoptosis.
This compound functions as a reversible and competitive inhibitor of LDHA, with a reported inhibition constant () of approximately 8 μM . By blocking LDHA, this compound disrupts the conversion of pyruvate to lactate, thereby inhibiting aerobic glycolysis. This metabolic shift is particularly detrimental to cancer cells that rely heavily on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect.
In Vitro Studies
- Neuroblastoma Cell Lines : A study demonstrated that this compound significantly inhibited aerobic glycolysis and cell proliferation in several neuroblastoma cell lines. Specifically, it reduced lactate production by 89% in high LDHA-expressing cell lines (SK-N-AS and LAN-1) and 32% in a low LDHA-expressing line (BE(2)-C) at a concentration of 10 μM .
- Cell Cycle Arrest and Apoptosis : this compound treatment resulted in G1 cell cycle arrest and induced apoptosis, as evidenced by the cleavage of PARP and Caspase 3 in treated cells . The compound's ability to activate AMP-activated protein kinase (AMPK) further suggests a broader impact on cellular metabolism beyond glycolysis .
- Other Cancer Types : this compound has shown preclinical efficacy in other cancer types, including lymphoma, pancreatic cancer, osteosarcoma, and prostate cancer. In these contexts, it has been observed to inhibit cell proliferation and alter energy metabolism significantly .
Data Table: Summary of this compound Biological Activity
Cell Line | LDHA Expression | Lactate Inhibition (%) | Cell Cycle Effect | Apoptosis Induction |
---|---|---|---|---|
SK-N-AS | High | 89% | G1 Arrest | Yes |
LAN-1 | High | 95% | G1 Arrest | Yes |
BE(2)-C | Low | 32% | G1 Arrest | Yes |
BxPc-3 | Moderate | Not specified | Not specified | Yes |
MIA PaCa-2 | Moderate | Not specified | Not specified | Yes |
Case Studies
Case Study 1: Neuroblastoma Treatment
In an experimental setup involving MYCN-amplified neuroblastoma cell lines, this compound was administered at concentrations ranging from 10 μM to 20 μM. The results indicated that all tested lines underwent significant growth arrest and apoptosis upon treatment with this compound, underscoring its potential as a therapeutic agent against aggressive neuroblastoma .
Case Study 2: Pancreatic Cancer
In pancreatic cancer cell lines BxPc-3 and MIA PaCa-2, this compound demonstrated inhibition of cell proliferation at concentrations up to 100 μM over a period of 72 hours. The mechanism involved alterations in cellular energy metabolism, leading to decreased ATP levels and subsequent cell death .
Q & A
Basic Research Questions
Q. What is the biochemical mechanism by which FX-11 inhibits lactate dehydrogenase A (LDHA)?
this compound acts as a competitive and reversible inhibitor of LDHA, binding to the enzyme's active site with a Ki value of 8 μM, specifically competing with NADH . This inhibition disrupts the conversion of pyruvate to lactate, a critical step in glycolysis, leading to reduced ATP production, accumulation of oxidative stress (via ROS), and eventual cell death . Researchers should validate LDHA inhibition using enzymatic assays (e.g., measuring lactate production) and monitor intracellular NAD+/NADH ratios .
Q. What are the recommended in vitro protocols for assessing this compound’s effects on cancer cell lines?
- Cell lines : BxPc-3 (pancreatic), MIA PaCa-2 (pancreatic), and P493 (lymphoma) are well-characterized models .
- Dosage : 0–100 μM for 72 hours, dissolved in DMSO (final DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Key endpoints : Measure proliferation (MTT assay), glycolytic flux (extracellular acidification rate), and ROS levels (DCFH-DA probe) . Include controls for solvent effects and LDHA expression (e.g., siRNA knockdown) .
Q. How does this compound’s selectivity for LDHA compare to other lactate dehydrogenase isoforms?
this compound exhibits >10-fold selectivity for LDHA over LDHB, as demonstrated in HeLa cells (IC₅₀ = 23.3 μM for LDHA vs. no significant inhibition of LDHB at 100 μM) . Confirm isoform specificity using recombinant LDHA/LDHB enzymatic assays or isoform-specific knockout cell lines .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s efficacy across different cell culture media?
this compound shows variable activity in RPMI vs. physiological MPM media due to differences in serum albumin binding and nutrient composition (e.g., glutamine levels) . To address this:
- Standardize media conditions (e.g., match serum albumin concentrations between assays).
- Validate results in both nutrient-rich (RPMI + 10% FBS) and physiological (MPM + 2.5% FBS) media .
- Perform dose-response curves in multiple media types to identify context-dependent effects .
Q. What experimental strategies optimize this compound’s in vivo dosing for tumor xenograft models?
- Dose range : 0–2 mg/kg via intraperitoneal (IP) injection daily for 3 weeks .
- Combination therapy : Synergy with FK866 (NAMPT inhibitor) enhances antitumor effects in P493 lymphoma models by dual-targeting glycolysis and NAD+ biosynthesis .
- Pharmacodynamic markers : Monitor tumor lactate levels (via microdialysis) and ATP/ROS ratios (luminescence assays) . Adjust dosing based on weight loss (>20% indicates toxicity) .
Q. How does this compound paradoxically reduce ROS in hypoxic β-cells while inducing oxidative stress in cancer cells?
In hypoxic non-cancer cells (e.g., β-cells), this compound inhibits LDHA-NADH interaction, reducing ROS overproduction and protecting against hypoxia-induced damage . In cancer cells, LDHA inhibition disrupts redox balance by blocking lactate export, leading to NAD+ depletion and lethal ROS accumulation . To study this duality:
- Compare this compound’s effects in cancer vs. non-cancer cell lines under hypoxia (1% O₂).
- Measure mitochondrial vs. cytoplasmic ROS using compartment-specific probes (e.g., MitoSOX) .
Q. What methodological controls are critical when analyzing this compound’s impact on energy metabolism?
- Negative controls : Use LDHA-knockout cells or inactive enantiomers (e.g., (S)-GNE-140 for LDHB) to isolate target-specific effects .
- Metabolic rescue : Supplement cells with methyl pyruvate (bypasses LDHA) to confirm glycolysis-specific inhibition .
- Off-target checks : Screen for PKM2 activation (via Western blot for PKM2 tetramerization) .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s IC₅₀ values across cell lines?
IC₅₀ ranges from 23.3 μM (HeLa) to 32 μM (DU145) due to differences in LDHA dependency and compensatory metabolic pathways .
- Stratify cell lines by LDHA expression (qPCR/Western blot).
- Perform metabolomic profiling (e.g., LC-MS) to identify compensatory mechanisms (e.g., glutamine addiction) .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other inhibitors?
- Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .
- Apply Bliss independence models to distinguish additive vs. synergistic interactions .
- Include single-agent and vehicle controls in all assays .
Q. Experimental Design Considerations
Q. How can researchers ensure reproducibility of this compound’s antitumor activity in vivo?
- Animal models : Use immunodeficient mice (e.g., SCID or NOD/SCID) for xenograft studies .
- Tumor measurement : Caliper-based volume tracking (3× weekly) and endpoint bioluminescence imaging .
- Batch variability : Source this compound from validated suppliers (CAS 213971-34-7) and confirm purity (>98% via HPLC) .
Propriétés
IUPAC Name |
7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPYVYFMCKYFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213971-34-7 | |
Record name | 3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213971347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.